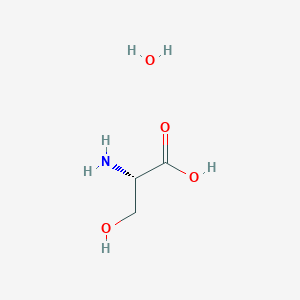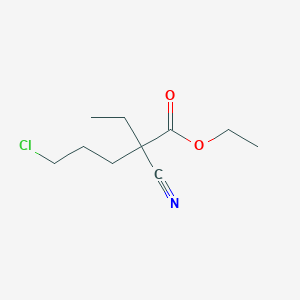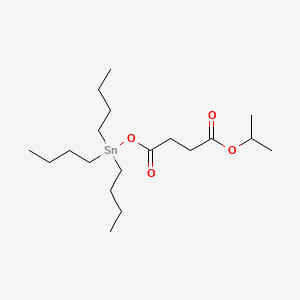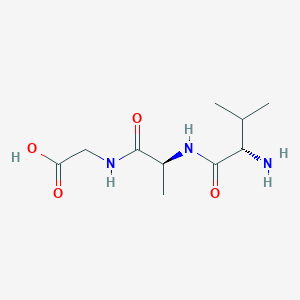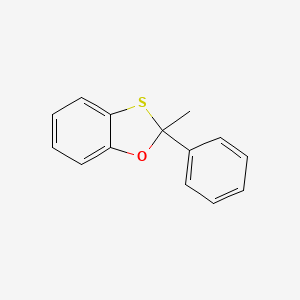
1,3-Benzoxathiole, 2-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxathiole, 2-methyl-2-phenyl- is an organic compound that belongs to the class of benzoxathioles This compound is characterized by a benzene ring fused with an oxathiole ring, which contains both oxygen and sulfur atoms The presence of a methyl group and a phenyl group attached to the oxathiole ring further defines its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole, 2-methyl-2-phenyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzoxazole with methyl iodide and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is typically heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of 1,3-Benzoxathiole, 2-methyl-2-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzoxathiole, 2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxathiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzoxathioles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Benzoxathiole, 2-methyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxathiole, 2-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoxazole: Similar in structure but lacks the sulfur atom.
Benzoxazole: Contains an oxygen atom but no sulfur or additional methyl and phenyl groups.
Benzothiazole: Contains a sulfur atom but lacks the oxygen atom.
Uniqueness
1,3-Benzoxathiole, 2-methyl-2-phenyl- is unique due to the presence of both oxygen and sulfur atoms in its structure, along with the methyl and phenyl groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
54226-26-5 |
|---|---|
Formule moléculaire |
C14H12OS |
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
2-methyl-2-phenyl-1,3-benzoxathiole |
InChI |
InChI=1S/C14H12OS/c1-14(11-7-3-2-4-8-11)15-12-9-5-6-10-13(12)16-14/h2-10H,1H3 |
Clé InChI |
VIRRMGFZDXHZQN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=CC=CC=C2S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
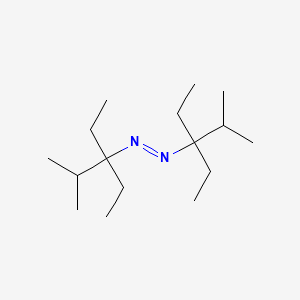

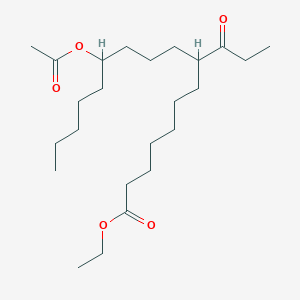
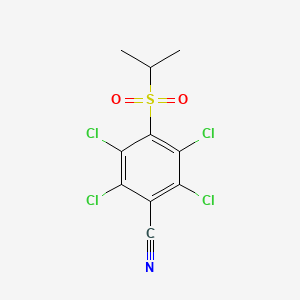
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

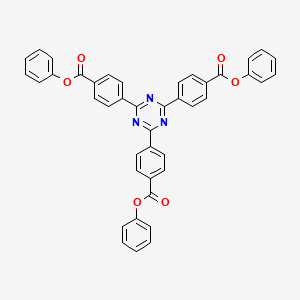
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
